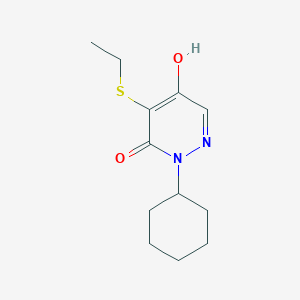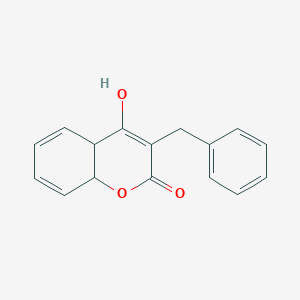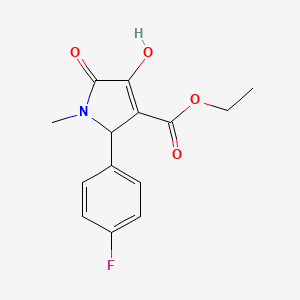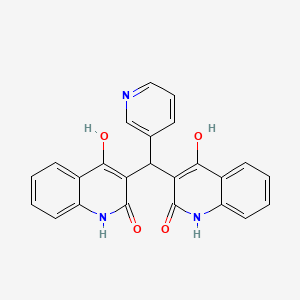
3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone), also known as PMBQ, is a chemical compound that has gained significant attention in the field of scientific research. PMBQ belongs to the class of quinoline derivatives and has been reported to possess a wide range of biological activities.
作用機序
3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) exerts its biological activities through multiple mechanisms of action. It has been reported to inhibit the activity of enzymes such as topoisomerase and DNA polymerase, which are crucial for the growth and replication of cancer cells. 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) has also been shown to modulate the expression of genes involved in inflammation and cell cycle regulation.
Biochemical and Physiological Effects:
3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) has been reported to have numerous biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) has also been reported to reduce the levels of reactive oxygen species, which are implicated in the development of oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) is its broad-spectrum biological activities, which make it a potential candidate for the development of new drugs. However, the limitations of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) include its low solubility in water and its instability under certain conditions, which can affect its bioavailability and efficacy.
将来の方向性
For the research of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) include the development of new synthesis methods to improve the yield and purity of the compound. The investigation of the pharmacokinetics and pharmacodynamics of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) in vivo is also necessary to understand its efficacy and safety. Furthermore, the identification of the molecular targets of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) and the elucidation of its mechanism of action will provide insights into the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) is a promising compound that possesses a wide range of biological activities. Its anti-cancer, anti-inflammatory, and anti-microbial properties make it a potential candidate for the development of new drugs. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) have been discussed in this paper. Further research is necessary to fully understand the potential of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) as a therapeutic agent.
合成法
The synthesis of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) involves the reaction of 3-pyridinecarboxaldehyde with 4-hydroxy-2(1H)-quinolinone in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone). The yield of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of the catalyst used.
科学的研究の応用
3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) has been extensively studied for its biological activities, including its anti-cancer, anti-inflammatory, and anti-microbial properties. 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)-pyridin-3-ylmethyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4/c28-21-14-7-1-3-9-16(14)26-23(30)19(21)18(13-6-5-11-25-12-13)20-22(29)15-8-2-4-10-17(15)27-24(20)31/h1-12,18H,(H2,26,28,30)(H2,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJMRTRHJNOSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(C3=CN=CC=C3)C4=C(C5=CC=CC=C5NC4=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(Pyridin-3-ylmethanediyl)diquinoline-2,4-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)
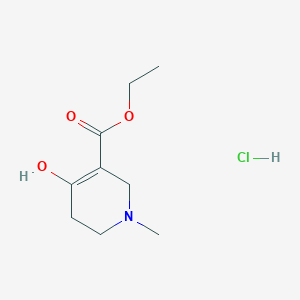
![[1-[1-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)vinyl]-2(1H)-pyridinylidene]malononitrile](/img/structure/B5914402.png)

![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914418.png)
![2-[(4-hydroxy-8-methyl-2-oxo-2H-chromen-3-yl)methyl]quinuclidin-3-one hydrochloride](/img/structure/B5914419.png)
![2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914426.png)
![1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5914428.png)
